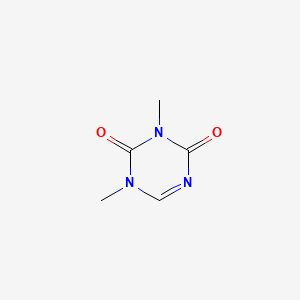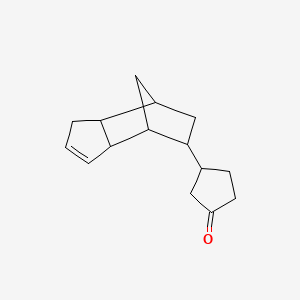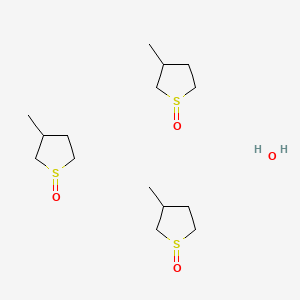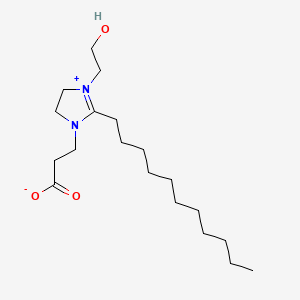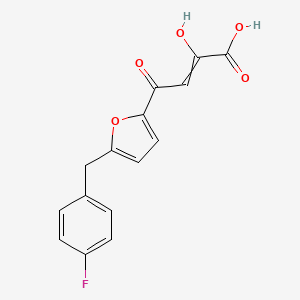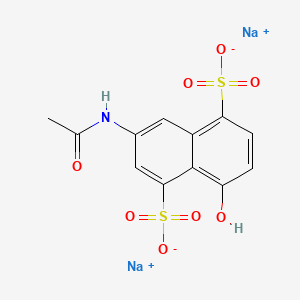
Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate is a synthetic organic compound known for its vibrant color and applications in various industries. It is a derivative of naphthalene, featuring acetylamino and hydroxyl functional groups, along with disulphonate groups that enhance its solubility in water. This compound is often used as a dye and in scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate typically involves the acetylation of 8-hydroxy-1,5-naphthalenedisulphonic acid. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the acetylamino group.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or other separation techniques to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in substitution reactions, where the acetylamino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized as a dye in textile and paper industries, and in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its ability to interact with various molecular targets. The acetylamino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and nucleic acids. These interactions can alter the structure and function of the target molecules, leading to the desired effects. The disulphonate groups enhance its solubility, facilitating its distribution in aqueous environments.
相似化合物的比较
- Disodium 5-acetylamino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate
- Disodium 4-amino-3-hydroxy-1-naphthalenesulphonate
Comparison: Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate is unique due to its specific functional groups and their positions on the naphthalene ring. This structural uniqueness imparts distinct chemical and physical properties, such as solubility and reactivity, making it suitable for specific applications that similar compounds may not fulfill.
属性
CAS 编号 |
83732-67-6 |
|---|---|
分子式 |
C12H9NNa2O8S2 |
分子量 |
405.3 g/mol |
IUPAC 名称 |
disodium;3-acetamido-8-hydroxynaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C12H11NO8S2.2Na/c1-6(14)13-7-4-8-10(22(16,17)18)3-2-9(15)12(8)11(5-7)23(19,20)21;;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |
InChI 键 |
QAOQPYFYRVMVFK-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)NC1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



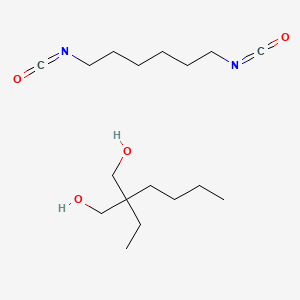
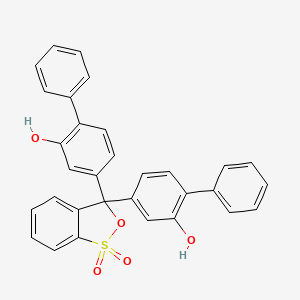
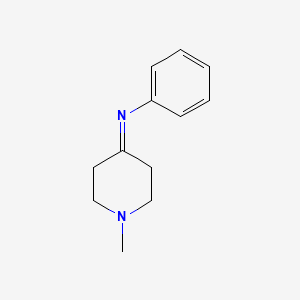
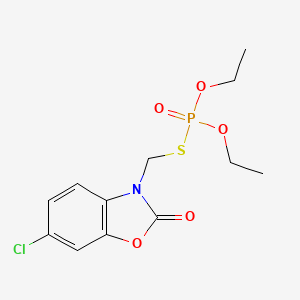
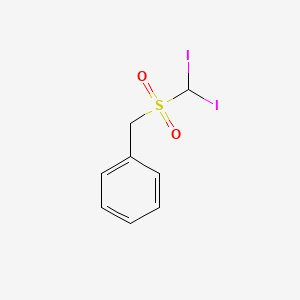

![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)

